3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-6-(2-methoxyphenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S/c1-29-20-8-3-2-7-18(20)19-9-10-21(24-23-19)25-11-13-26(14-12-25)30(27,28)17-6-4-5-16(22)15-17/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQYZDYOIQEYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the 3-fluorophenylsulfonyl group and the 2-methoxyphenyl group. Common reagents used in these reactions include sulfonyl chlorides, piperazine, and methoxybenzene derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine with structurally analogous pyridazine derivatives, highlighting key structural variations and their pharmacological implications:
Structural and Functional Insights
Sulfonyl vs. Non-Sulfonyl Piperazine Substitutions: The target compound’s 3-fluorophenyl sulfonyl group likely enhances binding to hydrophobic pockets in target proteins compared to non-sulfonyl analogs (e.g., 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine) . Sulfonyl groups improve electronegativity and hydrogen-bonding capacity, critical for receptor interactions .
Fluorine Position on the Aromatic Ring :
- The 3-fluorophenyl substitution in the target compound may offer a distinct electronic profile compared to 2-fluorophenyl () or 2,4-difluorophenyl () analogs. Meta-fluorine placement could reduce steric hindrance and optimize π-π stacking interactions .
Methoxy groups are associated with improved solubility and reduced toxicity compared to halogens .
Biological Activity Trends :
- Compounds with sulfonyl-piperazine moieties (e.g., and the target) show higher receptor selectivity in preliminary studies, possibly due to stronger electrostatic interactions. In contrast, propyl-linked piperazines () exhibit reduced potency, likely due to increased conformational flexibility .
Research Findings and Gaps
- Anticancer Potential: Analogs with pyridazine cores and aryl-piperazine substitutions (e.g., ) demonstrate anticancer activity, suggesting the target compound may share this profile. However, direct biological data for the target compound are lacking .
- Antibacterial Activity : Chloro-substituted pyridazines () show efficacy against bacterial strains, but the target’s methoxyphenyl group may alter spectrum or potency .
- Synthetic Feasibility : The target compound’s synthesis may require optimized routes to avoid byproducts observed in similar reactions (e.g., ’s mixture of pyrazolo and sulfonyl derivatives) .
Biological Activity
The compound 3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine is a complex organic molecule notable for its potential biological activity. This compound features a piperazine ring, a sulfonyl group, and fluorophenyl and methoxyphenyl substituents, which contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 428.5 g/mol . The structure includes various functional groups that influence its solubility, stability, and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 1021257-40-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes. The sulfonyl group enhances binding affinity through hydrogen bonding, while the fluorophenyl group may increase hydrophobic interactions. The piperazine and methoxyphenyl moieties contribute to the compound's stability and specificity in binding to target sites.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives related to piperazine have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Inhibition Studies : A study evaluating pyridazine derivatives found that modifications in the structure significantly affected their inhibitory activity against cancer cell proliferation. The presence of the methoxyphenyl group was noted to enhance activity against certain cancer cell lines.
- Antiviral Activity : Some related compounds have been evaluated for antiviral properties, particularly against viral replication pathways, suggesting potential applications in treating viral infections.
Q & A
Q. Key Considerations :
- Control reaction temperatures to minimize side reactions (e.g., over-sulfonylation).
- Use anhydrous solvents to prevent hydrolysis of intermediates.
How is the compound characterized post-synthesis?
Basic
Standard analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at 2-methoxyphenyl, sulfonyl group integration).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
- HPLC : Purity assessment using reverse-phase C18 columns (e.g., 98% purity with UV detection at 254 nm).
- Elemental Analysis : C, H, N, S content to validate stoichiometry .
What strategies optimize yield and purity during synthesis?
Q. Advanced
- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in SNAr reactions to enhance piperazine coupling efficiency.
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., sulfonylation from 12 hours to 2 hours) while maintaining yields >85% .
- In-line Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.
Q. Advanced
- SHELX Refinement : Use SHELXL for high-resolution structural determination (e.g., bond lengths ±0.01 Å, R-factor <0.05) .
- Puckering Analysis : Apply Cremer-Pople parameters to quantify piperazine ring conformation (e.g., chair vs. boat) and correlate with activity .
Case Study : A pyridazine-based inhibitor in PDB: 4EWQ shows a planar pyridazine core with piperazine in a chair conformation, critical for binding p38 MAP kinase .
What in vitro assays are suitable for initial biological screening?
Q. Basic
- Enzyme Inhibition : Kinase activity assays (e.g., ADP-Glo™ for ATP consumption).
- Cellular Uptake : LC-MS quantification in cell lysates post-treatment.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, IC₅₀ determination) .
How to design experiments to study structure-activity relationships (SAR)?
Q. Advanced
- Analog Synthesis : Replace 2-methoxyphenyl with electron-withdrawing groups (e.g., Cl, CF₃) to assess electronic effects.
- Pharmacophore Mapping : Overlay active/inactive analogs using software like Schrödinger Phase to identify critical moieties.
- Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., 3-fluorophenylsulfonyl contributes 40% of inhibitory potency) .
What computational methods predict interaction with biological targets?
Q. Advanced
- Molecular Docking : AutoDock Vina or Glide to simulate binding to kinases (e.g., p38 MAPK).
- Molecular Dynamics (MD) : GROMACS simulations to assess stability of sulfonyl-piperazine interactions over 100 ns trajectories.
- QSAR Models : CoMFA/CoMSIA to correlate substituent properties (e.g., Hammett σ) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
